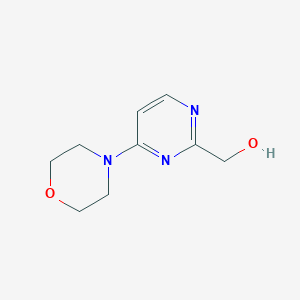

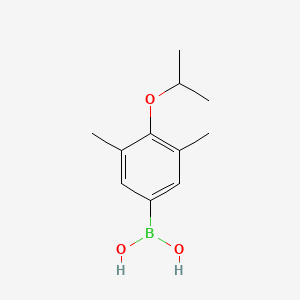

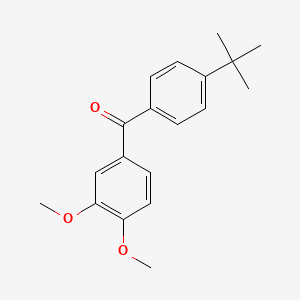

3,5-Dimethyl-4-isopropoxyphenylboronic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound "3,5-Dimethyl-4-isopropoxyphenylboronic acid" is not directly mentioned in the provided papers. However, the papers discuss related boronic acid compounds, which can provide insights into the chemical behavior and properties that might be relevant to the compound . Boronic acids are known for their utility in organic synthesis, particularly in Suzuki-Miyaura coupling reactions, and for their potential in drug development due to their ability to form reversible covalent bonds with diols and carbonyl groups .

Synthesis Analysis

While the synthesis of "3,5-Dimethyl-4-isopropoxyphenylboronic acid" is not described in the provided papers, similar compounds have been synthesized and characterized using techniques such as multinuclear NMR experiments and single-crystal X-ray diffraction studies . These methods are crucial for confirming the structure of boronic acids and their derivatives, which suggests that similar approaches could be applied to synthesize and analyze the compound of interest.

Molecular Structure Analysis

The molecular structure of boronic acids is characterized by the presence of a boron atom connected to two hydroxyl groups and an organic moiety. The papers describe the molecular and crystal structures of various phenylboronic acid derivatives determined by single-crystal XRD method . These structures often form hydrogen-bonded dimers with specific conformations, which could be anticipated for "3,5-Dimethyl-4-isopropoxyphenylboronic acid" as well.

Chemical Reactions Analysis

Boronic acids are versatile reagents in organic chemistry, particularly in cross-coupling reactions. The papers mention the use of phenylboronic acid derivatives in Suzuki-Miyaura coupling reactions, which are pivotal in forming carbon-carbon bonds . This suggests that "3,5-Dimethyl-4-isopropoxyphenylboronic acid" could also participate in such reactions, potentially serving as a building block for more complex organic molecules.

Physical and Chemical Properties Analysis

The physical and chemical properties of boronic acids can be influenced by their substituents. For instance, the introduction of electron-withdrawing or electron-donating groups can affect the acidity and stability of these compounds . The papers discuss the resistance to protodeboronation and the determination of pKa values through spectrophotometric and potentiometric methods . These findings are relevant for understanding the behavior of "3,5-Dimethyl-4-isopropoxyphenylboronic acid" under different conditions, as its substituents would similarly affect its properties.

Wissenschaftliche Forschungsanwendungen

Synthesis and Characterization of Liquid Crystalline Materials

A study by Giziroğlu et al. (2014) focused on the synthesis of 1,3-dimethyl-5-(3,4,5-tris(alkoxy)benzoyl) barbituric acid derivatives and their liquid crystalline difluoroboron complexes. These derivatives were synthesized and characterized for their mesomorphic, thermotropic, and thermo-morphologic properties, demonstrating that longer alkyl chain derivatives exhibited enantiotropic thermotropic liquid crystalline mesophases. This highlights the potential use of similar boronic acid derivatives in the development of new liquid crystal materials (Giziroğlu, Nesrullajev, & Orhan, 2014).

Asymmetric Catalytic Reactions

Li et al. (2000) explored the synthesis of chiral hydroxyl phospholanes from D-mannitol and their application in asymmetric catalytic reactions, such as the hydrogenation of various kinds of functionalized olefins. Although not directly related to 3,5-Dimethyl-4-isopropoxyphenylboronic acid, this research emphasizes the broader utility of boronic acid derivatives in asymmetric synthesis, showcasing their potential in producing chiral molecules with high enantioselectivity (Li, Zhang, Xiao, & Zhang, 2000).

Supramolecular Assemblies

Pedireddi and Seethalekshmi (2004) reported on the supramolecular assemblies of phenylboronic acids, demonstrating the formation of hydrogen bonds between heteroatoms and boronic acid groups. This study underlines the versatility of boronic acids in forming structured assemblies, which is crucial for the development of novel materials with specific properties (Pedireddi & Seethalekshmi, 2004).

Eigenschaften

IUPAC Name |

(3,5-dimethyl-4-propan-2-yloxyphenyl)boronic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17BO3/c1-7(2)15-11-8(3)5-10(12(13)14)6-9(11)4/h5-7,13-14H,1-4H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OESNXDCMAFEMMC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=C(C(=C1)C)OC(C)C)C)(O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17BO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70584428 |

Source

|

| Record name | {3,5-Dimethyl-4-[(propan-2-yl)oxy]phenyl}boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70584428 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.06 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3,5-Dimethyl-4-isopropoxyphenylboronic acid | |

CAS RN |

849062-16-4 |

Source

|

| Record name | B-[3,5-Dimethyl-4-(1-methylethoxy)phenyl]boronic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=849062-16-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | {3,5-Dimethyl-4-[(propan-2-yl)oxy]phenyl}boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70584428 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![7-Bromo-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B1339940.png)